molecular formula C22H25ClF3N3O3 B12707531 Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- CAS No. 112886-49-4

Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)-

Cat. No.: B12707531
CAS No.: 112886-49-4
M. Wt: 471.9 g/mol
InChI Key: URGSZWOCNPFPSE-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro group, an ethoxy group, and a morpholinyl group. The trifluoromethylphenyl moiety adds to its unique chemical structure, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and ethoxy groups through substitution reactions. The morpholinyl group is then attached via a nucleophilic substitution reaction, and the trifluoromethylphenyl moiety is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding hydrocarbon.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the benzamide core and the morpholinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of dechlorinated hydrocarbons.

    Substitution: Formation of substituted benzamides and morpholinyl derivatives.

Scientific Research Applications

Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and ethoxy groups allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethylphenyl moiety enhances its lipophilicity, facilitating its passage through cell membranes. The morpholinyl group contributes to its stability and bioavailability.

Comparison with Similar Compounds

  • Benzamide derivatives with different substituents.
  • Compounds with similar functional groups, such as chloro, amino, and ethoxy groups.

Uniqueness:

  • The combination of the trifluoromethylphenyl moiety and the morpholinyl group sets this compound apart from other benzamide derivatives.
  • Its unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

112886-49-4

Molecular Formula

C22H25ClF3N3O3

Molecular Weight

471.9 g/mol

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methyl]benzamide

InChI

InChI=1S/C22H25ClF3N3O3/c1-2-31-20-10-19(27)18(23)9-17(20)21(30)28-11-16-13-29(6-7-32-16)12-14-4-3-5-15(8-14)22(24,25)26/h3-5,8-10,16H,2,6-7,11-13,27H2,1H3,(H,28,30)

InChI Key

URGSZWOCNPFPSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F)Cl)N

Origin of Product

United States

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